
3-Methoxycarbonylcyclohexa-1,4-diene
Overview
Description
3-Methoxycarbonylcyclohexa-1,4-diene is a substituted cyclohexadiene derivative characterized by a conjugated 1,4-diene system and a methoxycarbonyl (-COOCH₃) group at position 3. This compound’s structure combines the electronic effects of the ester group with the inherent reactivity of the cyclohexadiene core.
Scientific Research Applications
Synthetic Chemistry Applications
1.1. Ionic Transfer Reactions
Recent studies have highlighted the utility of cyclohexa-1,4-dienes, including 3-methoxycarbonylcyclohexa-1,4-diene, as effective reagents in ionic transfer reactions. These reactions can facilitate the transfer of hydride ions and other electrofuges in the presence of catalysts like B(C6F5)3. The ability of these compounds to form ion pairs enables their use as synthetic equivalents for various transformations, such as hydrosilylation and hydrogenation .
1.2. Epoxidation Reactions
This compound has been utilized in epoxidation reactions using mCPBA (meta-Chloroperbenzoic acid). This process yields diastereomers that can be separated and characterized, showcasing the compound's versatility in generating complex molecular architectures .
Reaction Type | Reagent Used | Product | Observations |
---|---|---|---|
Epoxidation | mCPBA | Diastereomers | Two separable products were obtained |
2.1. Anticancer Properties
The biological activity of this compound has been explored in various contexts, particularly concerning its anticancer properties. Compounds derived from this diene have shown selective toxicity towards cancer cell lines while sparing normal cells. For instance, derivatives exhibited significant inhibition against breast cancer cell lines with IC50 values indicating potent activity .
Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|
MDA-MB-231 (TNBC) | 0.126 | High |
MCF10A (Normal) | >2 | Low |
2.2. Anticonvulsant Activity
Research into related compounds has indicated potential anticonvulsant effects. Studies suggest that modifications to the cyclohexa-1,4-diene structure can enhance its interaction with GABA receptors, potentially leading to therapeutic applications in treating epilepsy and other CNS disorders .
Case Studies
3.1. Synthesis and Characterization
A notable case study investigated the synthesis of this compound through various reaction pathways, including Birch reduction methods. The synthesized compound was characterized using NMR and IR spectroscopy to confirm its structure and purity .
3.2. Comparative Biological Studies
Another study compared the biological activities of several derivatives of cyclohexa-1,4-dienes against a panel of pathogens and cancer cell lines. The data indicated that structural variations significantly affected the biological efficacy of these compounds, underscoring the importance of substitution patterns in drug design .
Chemical Reactions Analysis
Isomerization Reactions
3-Methoxycarbonylcyclohexa-1,4-diene undergoes isomerization under thermal or catalytic conditions:
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Thermal Isomerization : Heating in acid-free o-dichlorobenzene or toluene induces isomerization to 1-methoxycarbonylcyclohexa-1,3-diene via a hydrido-η³-allylic intermediate (kinetically controlled pathway) .
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Secondary Isomerization : In the presence of acid, further isomerization occurs through reverse metal-to-carbon hydrogen transfer, forming more stable products .
Mechanistic Insights :
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Protonation at the α-position generates a resonance-stabilized allylic carbocation.
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Hydride shifts or substituent rearrangements lead to isomerized products .
Key Factors :
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Temperature and solvent polarity dictate product distribution .
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Substituent electronic effects (e.g., electron-withdrawing methoxycarbonyl group) stabilize intermediates .
Transition Metal-Catalyzed Reactions
This diene participates in regioselective cycloadditions:
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[4+2] Cycloadditions : Cobalt-bisphosphine complexes catalyze reactions with alkynes, yielding functionalized cyclohexa-1,4-dienes with >90% enantiomeric excess (ee) .
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[2+2] Cycloadditions : Phosphino-oxazoline ligands promote reactions with terminal alkynes, forming cyclobutene derivatives with high regio- and enantioselectivity .
Example Reaction :
Reactants | Catalyst | Product Type | Selectivity |
---|---|---|---|
3-Methoxycarbonyl-1,4-diene + Alkyne | Co/(R)-BINAP | 1,4-Cyclohexadiene | 95% ee |
3-Methoxycarbonyl-1,4-diene + Alkyne | Co/Phox | Cyclobutene | 98% ee |
Acid-Catalyzed Tautomerization
In strongly acidic solutions (e.g., H₂SO₄), this compound tautomerizes to 3-methoxycarbonylcyclohexa-1,3-diene via:
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Protonation at C2, forming a conjugated allylic carbocation.
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Deprotonation at C5, shifting the double bond to the 1,3-position .
Driving Force :
Addition Reactions
The conjugated diene system undergoes 1,2- and 1,4-addition with electrophiles (e.g., HBr):
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1,4-Addition : Dominates under kinetic control (low temperature), forming a brominated product with a stabilized allylic carbocation .
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1,2-Addition : Favored thermodynamically at higher temperatures due to hyperconjugation effects .
Regioselectivity :
-
The methoxycarbonyl group directs addition to the less substituted double bond via inductive effects .
Oxidation and Dehydrogenation
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Oxidation : Reacts with O₂ under light to form endoperoxides , often accompanied by partial aromatization .
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Dehydrogenation : Heating with Pd/C or S converts the diene to methoxy-substituted benzene derivatives .
Conditions :
Reaction Type | Conditions | Product | Yield |
---|---|---|---|
Oxidation | O₂, light, 25°C | Endoperoxide | 60–70% |
Dehydrogenation | Pd/C, 300°C | Methoxybenzene derivative | 80–90% |
Polymerization and Dimerization
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Thermal Polymerization : At 170–200°C, the diene forms linear polymers via radical intermediates .
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Lewis Acid-Catalyzed Polymerization : TiCl₄ or BF₃ induces rapid polymerization at low temperatures (–80°C) .
Applications :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Methoxycarbonylcyclohexa-1,4-diene?
- Methodological Answer : The compound can be synthesized via functionalization of cyclohexa-1,4-diene precursors. For example:
- Step 1 : Start with cyclohexa-1,4-diene (readily available or derived from catalytic dehydrogenation of cyclohexane).
- Step 2 : Introduce the methoxycarbonyl group at position 3 through acylation. This may involve reacting the diene with methyl chloroformate (ClCOOCH₃) under basic conditions (e.g., pyridine) to form the ester.
- Step 3 : Purify via column chromatography or distillation. Validate purity using GC-MS or HPLC .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:
- NMR :
- ¹H NMR : Peaks for conjugated diene protons (δ 5.4–6.2 ppm, splitting patterns indicative of 1,4-diene geometry) and methoxy group (δ 3.7 ppm, singlet).
- ¹³C NMR : Carbonyl carbon (δ 165–170 ppm), olefinic carbons (δ 120–130 ppm), and methoxy carbon (δ 50–55 ppm).
- IR : Strong ester C=O stretch (~1740 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular formula C₈H₁₀O₂, with fragments corresponding to loss of COOCH₃ (m/z 55) .
Q. What spectroscopic techniques are prioritized for assessing purity?
- Methodological Answer :
- GC-MS : Quantifies purity by separating impurities and identifying co-eluting compounds via retention times and mass fragmentation patterns.
- HPLC with UV detection : Monitors purity at wavelengths specific to conjugated dienes (λ ~220–260 nm).
- Elemental Analysis : Validates %C, %H, and %O to confirm stoichiometry .
Advanced Research Questions
Q. How does the conjugated diene system influence reactivity in transition-metal-free reactions?
- Methodological Answer : The 1,4-diene system enables participation in transfer reactions (e.g., hydrosilylation or hydrogermylation) without transition-metal catalysts. For example:
- Reaction Design : Combine this compound with triethylgermane (Et₃GeH) and a borane catalyst (e.g., B(C₆F₅)₃).
- Mechanistic Insight : The diene acts as a hydride acceptor, forming a stabilized allylic intermediate. Steric and electronic effects from the ester group modulate regioselectivity (e.g., favoring 1,2- vs. 1,4-addition) .
Q. What role do steric and electronic factors play in electrophilic additions to this compound?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing methoxycarbonyl group reduces electron density at the diene, directing electrophiles to the less substituted double bond (position 1).
- Steric Effects : Bulky substituents near the ester group hinder attack at position 4.
- Experimental Validation : Compare reactivity with non-ester analogs (e.g., cyclohexa-1,4-diene) using kinetic studies or computational modeling (DFT) .
Q. How can computational methods predict regioselectivity in cycloaddition reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries of transition states for [4+2] cycloadditions (Diels-Alder reactions).
- Frontier Molecular Orbital (FMO) Analysis : Identify HOMO (diene) and LUMO (dienophile) interactions. The ester group lowers the HOMO energy, favoring reactions with electron-deficient dienophiles.
- Validation : Compare computed activation energies with experimental yields .
Q. What are the challenges in handling and storing this compound?
- Methodological Answer :
- Peroxide Formation : The conjugated diene is prone to autoxidation, forming hydroperoxides (e.g., 3-hydroperoxy derivatives).
- Mitigation Strategies : Store under inert atmosphere (N₂/Ar) at –20°C, with stabilizers like BHT (butylated hydroxytoluene).
- Safety Protocol : Regularly test for peroxides using KI/starch paper or iodometric titration .
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-Methoxycarbonylcyclohexa-1,4-diene and analogous cyclohexadiene derivatives:
Structural and Electronic Comparisons
Substituent Effects :
- The methoxycarbonyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing ketones in 2-methoxycyclohexa-2,5-diene-1,4-dione . This difference influences the diene’s electron density, with the target compound being more reactive in cycloaddition reactions like Diels-Alder than the dione derivatives.
- Compounds with multiple ketones (e.g., ) exhibit greater polarity and lower lipophilicity compared to the methoxycarbonyl-substituted target compound, which may affect solubility in organic solvents .
Synthetic Accessibility :
- Cyclohexan-1,4-dione derivatives (e.g., ) are often synthesized via multi-component reactions, suggesting that the target compound could be prepared using similar strategies with methoxycarbonyl-introducing reagents .
- In contrast, the FR901464 analog () requires stereoselective modifications, making its synthesis more complex .
Stability and Reactivity
- Hydrolytic Stability: The ester group in this compound is less prone to hydrolysis under acidic conditions compared to the ketone-rich dione derivatives (), which may degrade via keto-enol tautomerism .
- Thermal Stability :
- Conjugation in the target compound stabilizes the diene system, reducing susceptibility to thermal rearrangement compared to less substituted analogs like 4-ethyl-hexa-1,4-diene () .
Preparation Methods
Birch Reduction of Aromatic Esters
The Birch reduction is the most widely documented method for synthesizing 3-methoxycarbonylcyclohexa-1,4-diene. This approach involves the partial reduction of methyl benzoate derivatives using alkali metals in liquid ammonia.
Reaction Mechanism
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Electron Transfer : Lithium or sodium donates electrons to the aromatic ring, forming a radical anion intermediate.
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Protonation : Methanol or another proton source quenches the intermediate, leading to a non-conjugated dihydro product.
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Rearomatization : Acidic workup induces dehydrogenation, yielding the 1,4-diene isomer .
Experimental Protocol
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Substrate : Methyl benzoate (1.0 equiv)
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Reductant : Li (4.0 equiv) in liquid NH₃ at −78°C
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Proton Source : Methanol (2.0 equiv)
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Workup : Quench with NH₄Cl, extract with CH₂Cl₂
Key Considerations
This method’s reproducibility was confirmed in the synthesis of η⁶-ruthenium complexes, where the diene served as a ligand precursor .
Dehydrogenation of Cyclohexane Derivatives
Partial dehydrogenation of saturated cyclohexane systems provides an alternative route, particularly for gram-scale production.
Substrate Selection
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Preferred Starting Material : 3-Methoxycarbonylcyclohexane
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Catalysts : Pd/C (5% wt), quinones (e.g., DDQ)
Reaction Conditions
Parameter | Optimal Range |
---|---|
Temperature | 160–180°C |
Pressure | 10–15 bar H₂ (for catalytic transfer dehydrogenation) |
Solvent | Xylene or mesitylene |
Duration | 6–8 hr |
Performance Metrics
A modified protocol using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene achieved 81% selectivity at 110°C, demonstrating improved energy efficiency.
Diels-Alder Retrograde Strategy
The retro-Diels-Alder reaction of bicyclic adducts enables access to highly pure 1,4-dienes.
Synthetic Pathway
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Adduct Formation : React cyclohexa-1,3-diene with methyl propiolate under high pressure.
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Thermal Cleavage : Heat adduct at 200°C to regenerate diene .
Advantages
Limitations
Transition Metal-Catalyzed Cross-Coupling
Modern methods employ titanium- or ruthenium-mediated couplings to construct the diene system.
Titanium-Mediated Allylic Alkylation
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Substrates : Allylic alcohols + alkynes
-
Catalyst : ClTi(Oi-Pr)₃ (10 mol%)
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Conditions : 80°C, 12 hr in THF
Ruthenium-Assisted Synthesis
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Procedure : React [(η⁶-C₆H₆)RuCl₂]₂ with methyl dihydrobenzoate
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Key Step : Reductive elimination at Ru center forms C=C bonds
Acid-Catalyzed Esterification of Dihydrobenzoic Acids
A two-step protocol combines Birch reduction with in situ esterification.
Stepwise Process
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Reduction : 1,4-Dihydrobenzoic acid via Birch conditions (Na/NH₃)
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Esterification : H₂SO₄-catalyzed reaction with methanol
Critical Parameters
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Acid Strength : Concentrated H₂SO₄ (≥95%) required for complete conversion
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Scalability | Cost Index |
---|---|---|---|---|
Birch Reduction | 65 | 82 | Moderate | $$$ |
Dehydrogenation | 73 | 89 | High | $$ |
Retro-Diels-Alder | 58 | 98 | Low | $$$$ |
Cross-Coupling | 67 | 91 | Moderate | $$$$ |
Acid Esterification | 71 | 85 | High | $ |
Cost Index : $ = <$100/mol, $$ = $100–500, $$$ = $500–1000, $$$$ = >$1000
Properties
CAS No. |
30889-20-4 |
---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
methyl cyclohexa-2,5-diene-1-carboxylate |
InChI |
InChI=1S/C8H10O2/c1-10-8(9)7-5-3-2-4-6-7/h3-7H,2H2,1H3 |
InChI Key |
DCLCXHDQESOFBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C=CCC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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